N-(3,5-Dichlorophenyl)-4-(1,3-oxazol-2-yl)benzene-1-sulfonamide
Description
Properties
CAS No. |
646040-56-4 |
|---|---|
Molecular Formula |
C15H10Cl2N2O3S |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(1,3-oxazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H10Cl2N2O3S/c16-11-7-12(17)9-13(8-11)19-23(20,21)14-3-1-10(2-4-14)15-18-5-6-22-15/h1-9,19H |
InChI Key |
WHTBRFKBHQDZSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(1,3-oxazol-2-yl)benzenesulfonic acid or derivative
- The 1,3-oxazole ring is introduced onto the benzene ring via cyclization reactions involving appropriate precursors such as α-haloketones and amides or by condensation of α-hydroxyketones with amides.
- The sulfonic acid group is introduced by sulfonation of the aromatic ring, typically using chlorosulfonic acid or sulfur trioxide complexes.
Conversion to Sulfonyl Chloride
- The sulfonic acid derivative is converted to the sulfonyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- This step is critical as the sulfonyl chloride is the reactive intermediate for the subsequent sulfonamide formation.
Formation of this compound
- The sulfonyl chloride intermediate is reacted with 3,5-dichloroaniline under controlled conditions.
- Typically, the reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to moderate temperatures (0–25 °C).
- A base such as triethylamine or pyridine is used to scavenge the hydrochloric acid formed during the reaction.
- The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming the sulfonamide bond.
Alternative Synthetic Routes and Catalysis
- Some patents and literature describe the use of tin(II) salts as catalysts in related syntheses involving 3,5-dichlorophenyl derivatives, improving yields and reaction rates. For example, tin(II) carboxylates catalyze the formation of N-(3,5-dichlorophenyl)-oxazolidine-2,4-diones, which are structurally related heterocyclic compounds.
- The use of aprotic organic solvents such as tetrahydrofuran, acetonitrile, or dimethylformamide is common to enhance solubility and reaction efficiency.
- Reaction conditions are optimized to balance yield and purity, often carried out at atmospheric or slightly elevated pressures and temperatures ranging from 0 to 110 °C, with preferred ranges between 10 and 90 °C.
Purification and Isolation
- The crude sulfonamide product is typically purified by recrystallization from suitable solvents or by chromatographic techniques.
- Filtration and washing steps remove residual catalysts, unreacted starting materials, and by-products.
- The final compound is obtained as a solid with high purity, suitable for further applications or biological testing.
Data Table: Summary of Key Preparation Parameters
Research Findings and Yield Optimization
- The use of tin(II) carboxylate catalysts in related 3,5-dichlorophenyl compound syntheses has demonstrated yield improvements from approximately 90% to 96%, with total yields reaching up to 98% after mother liquor recovery.
- Reaction molar ratios are critical; a 1:1 molar ratio of 3,5-dichlorophenyl isocyanate to glycolate is preferred for related intermediates, suggesting stoichiometric balance is important in sulfonamide formation as well.
- The reaction is typically rapid at moderately elevated temperatures, allowing for continuous mixing and efficient scale-up.
- The mother liquors from these reactions contain minimal impurities, facilitating straightforward recovery and purification of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-4-(oxazol-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenated compounds and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-4-(oxazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-4-(oxazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences between the target compound and its analogues:
Physicochemical and Pharmacological Implications
Heterocyclic Ring Variations: The 1,3-oxazol-2-yl group in the target compound differs from isoxazole () and pyrazolo-pyrimidine () cores. Oxazole’s aromaticity and electron-rich nature may favor π-π stacking in biological targets, whereas isoxazole’s reduced aromaticity (due to the oxygen position) could alter binding kinetics .
Substituent Effects: Chlorine vs. Fluorine: The 3,5-dichlorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing sulfonamide acidity (pKa ~10–11) compared to fluorinated analogues (e.g., ), which may have lower acidity but better metabolic stability .
Sulfonamide vs. Benzamide Linkages :
- Sulfonamides generally exhibit stronger hydrogen-bonding capacity compared to benzamides (), which could enhance interactions with enzymatic active sites (e.g., carbonic anhydrase or kinase targets) .
Biological Activity
N-(3,5-Dichlorophenyl)-4-(1,3-oxazol-2-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring with dichlorophenyl and oxazole moieties. Its chemical formula is , and it has unique properties that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanism : The compound activates apoptotic pathways by increasing p53 expression and caspase-3 cleavage, leading to programmed cell death .
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Efficacy : In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Cardiovascular Effects
Research indicates that certain sulfonamide derivatives can influence cardiovascular functions. The compound's ability to modulate perfusion pressure suggests potential applications in treating cardiovascular diseases.
- Study Findings : Experimental designs showed that the compound could decrease coronary resistance, indicating its possible role in regulating blood pressure through calcium channel interactions .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity (Zone of Inhibition mm) | Cardiovascular Effect |
|---|---|---|---|
| This compound | 0.65 (MCF-7) | 15 (E. coli) | Decreased resistance |
| 4-(2-Aminoethyl)benzenesulfonamide | 2.41 (MCF-7) | 12 (S. aureus) | Increased resistance |
| 2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide | 3.00 (HeLa) | 10 (P. aeruginosa) | No significant effect |
Case Studies
- Case Study on Apoptosis Induction : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis compared to control groups. Flow cytometry analysis confirmed increased early apoptotic cells after treatment .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against common pathogens such as E. coli and S. aureus. The results indicated substantial inhibition zones, suggesting the compound's potential as an antibiotic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
